REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[NH:4][C:5]2[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=[CH:8][C:6]=2[N:7]=1>S([O-])([O-])(=O)=O.[Ba+2].[Pd+2].S([O-])([O-])(=O)=O.C(O)(=O)C>[CH3:2][C:3]1[NH:4][C:5]2[CH2:11][CH:10]([C:12]([O:14][CH3:15])=[O:13])[CH2:9][CH2:8][C:6]=2[N:7]=1 |f:0.1,2.3.4.5|
|
Name
|
methyl 2-methylbenzimidazole-5-carboxylate hydrochloride
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
Cl.CC=1NC2=C(N1)C=CC(=C2)C(=O)OC
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ba+2].[Pd+2].S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
5% palladium-barium sulfate was filtered off
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
After 200 ml of water was added to the residue, 1 N sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
was added to the mixture at 0° to 5° C.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with methylene chloride-methanol (10 : 1)
|
Reaction Time |
115 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=C(N1)CCC(C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |